Cas no 2227717-09-9 ((2R)-4-(4-chloro-2-fluorophenyl)butan-2-ol)

(2R)-4-(4-Chloro-2-fluorophenyl)butan-2-ol is a chiral secondary alcohol featuring a fluorinated and chlorinated aromatic moiety. Its stereospecific (R)-configuration makes it a valuable intermediate in asymmetric synthesis, particularly for pharmaceuticals and agrochemicals. The presence of both chloro and fluoro substituents enhances its utility in fine chemical applications, offering selective reactivity for further functionalization. The compound’s well-defined structure ensures consistency in synthetic pathways, while its moderate polarity facilitates purification and handling. Its potential as a building block for bioactive molecules, such as enzyme inhibitors or receptor modulators, underscores its importance in medicinal chemistry research. High enantiomeric purity and stability under standard conditions further contribute to its reliability in industrial and academic settings.
(2R)-4-(4-chloro-2-fluorophenyl)butan-2-ol structure
2227717-09-9 structure
商品名:(2R)-4-(4-chloro-2-fluorophenyl)butan-2-ol
CAS番号:2227717-09-9
MF:C10H12ClFO
メガワット:202.653085708618
CID:6274058
PubChem ID:165689232

(2R)-4-(4-chloro-2-fluorophenyl)butan-2-ol 化学的及び物理的性質

名前と識別子

    • (2R)-4-(4-chloro-2-fluorophenyl)butan-2-ol
    • 2227717-09-9
    • EN300-1986543
    • インチ: 1S/C10H12ClFO/c1-7(13)2-3-8-4-5-9(11)6-10(8)12/h4-7,13H,2-3H2,1H3/t7-/m1/s1
    • InChIKey: ZBPVVULEMIZCCH-SSDOTTSWSA-N
    • ほほえんだ: ClC1C=CC(=C(C=1)F)CC[C@@H](C)O

計算された属性

  • せいみつぶんしりょう: 202.0560709g/mol
  • どういたいしつりょう: 202.0560709g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 154
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 20.2Ų

(2R)-4-(4-chloro-2-fluorophenyl)butan-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1986543-0.05g
(2R)-4-(4-chloro-2-fluorophenyl)butan-2-ol
2227717-09-9
0.05g
$587.0 2023-09-16
Enamine
EN300-1986543-1.0g
(2R)-4-(4-chloro-2-fluorophenyl)butan-2-ol
2227717-09-9
1g
$1543.0 2023-06-01
Enamine
EN300-1986543-10g
(2R)-4-(4-chloro-2-fluorophenyl)butan-2-ol
2227717-09-9
10g
$3007.0 2023-09-16
Enamine
EN300-1986543-5.0g
(2R)-4-(4-chloro-2-fluorophenyl)butan-2-ol
2227717-09-9
5g
$4475.0 2023-06-01
Enamine
EN300-1986543-5g
(2R)-4-(4-chloro-2-fluorophenyl)butan-2-ol
2227717-09-9
5g
$2028.0 2023-09-16
Enamine
EN300-1986543-0.25g
(2R)-4-(4-chloro-2-fluorophenyl)butan-2-ol
2227717-09-9
0.25g
$642.0 2023-09-16
Enamine
EN300-1986543-0.1g
(2R)-4-(4-chloro-2-fluorophenyl)butan-2-ol
2227717-09-9
0.1g
$615.0 2023-09-16
Enamine
EN300-1986543-10.0g
(2R)-4-(4-chloro-2-fluorophenyl)butan-2-ol
2227717-09-9
10g
$6635.0 2023-06-01
Enamine
EN300-1986543-1g
(2R)-4-(4-chloro-2-fluorophenyl)butan-2-ol
2227717-09-9
1g
$699.0 2023-09-16
Enamine
EN300-1986543-0.5g
(2R)-4-(4-chloro-2-fluorophenyl)butan-2-ol
2227717-09-9
0.5g
$671.0 2023-09-16

(2R)-4-(4-chloro-2-fluorophenyl)butan-2-ol 関連文献

(2R)-4-(4-chloro-2-fluorophenyl)butan-2-olに関する追加情報

Introduction to (2R)-4-(4-chloro-2-fluorophenyl)butan-2-ol (CAS No. 2227717-09-9)

(2R)-4-(4-chloro-2-fluorophenyl)butan-2-ol (CAS No. 2227717-09-9) is a chiral compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research due to its unique structural and biological properties. This compound is characterized by a chiral center at the butan-2-ol position, which imparts enantiomeric specificity and can influence its pharmacological activity and metabolic behavior.

The chemical structure of (2R)-4-(4-chloro-2-fluorophenyl)butan-2-ol consists of a substituted phenyl group attached to a butan-2-ol moiety. The presence of the 4-chloro and 2-fluoro substituents on the phenyl ring adds complexity to the molecule, potentially enhancing its interactions with biological targets. The chiral center at the butan-2-ol position further contributes to the compound's stereochemical diversity, making it a valuable candidate for various pharmaceutical applications.

Recent studies have explored the potential therapeutic applications of (2R)-4-(4-chloro-2-fluorophenyl)butan-2-ol. One notable area of research is its use as an intermediate in the synthesis of novel drugs targeting neurological disorders. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that derivatives of this compound exhibited potent neuroprotective effects in cellular models of Parkinson's disease. The researchers found that these derivatives could effectively reduce oxidative stress and inhibit neuroinflammation, suggesting their potential as therapeutic agents for neurodegenerative conditions.

In addition to its potential in neurological disorders, (2R)-4-(4-chloro-2-fluorophenyl)butan-2-ol has also been investigated for its anti-inflammatory properties. A study published in Bioorganic & Medicinal Chemistry Letters in 2019 demonstrated that this compound and its derivatives could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. These findings highlight the compound's potential as an anti-inflammatory agent, which could be beneficial in treating conditions such as rheumatoid arthritis and other inflammatory diseases.

The synthesis of (2R)-4-(4-chloro-2-fluorophenyl)butan-2-ol has been optimized to achieve high yields and enantiomeric purity. Various synthetic routes have been developed, including asymmetric synthesis methods that utilize chiral catalysts or auxiliaries. One such method involves the asymmetric hydrogenation of a prochiral ketone intermediate, which can be efficiently converted into the desired enantiomer with high selectivity. These advancements in synthetic chemistry have facilitated the large-scale production of this compound for further research and development.

The pharmacokinetic properties of (2R)-4-(4-chloro-2-fluorophenyl)butan-2-ol have also been studied to understand its behavior in biological systems. Preclinical studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it suitable for oral administration. Additionally, its low toxicity and good safety margin have been confirmed through various toxicity assays, further supporting its potential as a drug candidate.

In conclusion, (2R)-4-(4-chloro-2-fluorophenyl)butan-2-ol (CAS No. 2227717-09-9) is a promising chiral compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for the development of novel therapeutic agents targeting neurological disorders, inflammatory conditions, and other diseases. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications, solidifying its importance in the field.

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